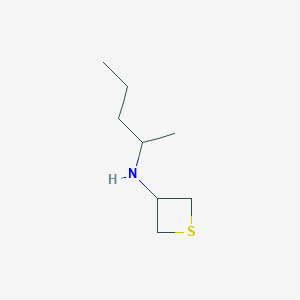

N-(Pentan-2-yl)thietan-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-pentan-2-ylthietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-3-4-7(2)9-8-5-10-6-8/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZXCGAGVDZFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pentan 2 Yl Thietan 3 Amine and Analogous Thietanamines

Strategies for the Construction of the Thietane (B1214591) Ring System

Intermolecular Nucleophilic Thioetherification and Cyclization Reactions

Intermolecular approaches construct the thietane ring by forming two new sulfur-carbon bonds from acyclic precursors. These methods are among the most traditional and established routes for thietane synthesis. nih.govbeilstein-journals.org

One of the oldest and most widely applied methods for synthesizing the thietane ring is the reaction of a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide. nih.govbeilstein-journals.orgthieme-connect.dethieme-connect.de This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces both halides to form the cyclic thioether. nih.govbeilstein-journals.org This method is particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. nih.govbeilstein-journals.org However, its application for more sterically hindered thietanes, such as those with multiple substituents at the 2- and 4-positions, can be limited due to competing elimination reactions. nih.govbeilstein-journals.org In addition to 1,3-dihalides, related electrophiles like 1,3-disulfonates (e.g., dimesylates) can also be used effectively. nih.govthieme-connect.dethieme-connect.de

Table 1: Examples of Thietane Synthesis from 1,3-Dihaloalkanes and Analogs

| Precursor | Sulfide Source | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-3-chloropropane | Thiourea (B124793) / NaOH | Thietane | 45% thieme-connect.de |

| 2,4-Dibromopentan-3-one (methyl-substituted) | Sodium Sulfide | 2,2,4-Trimethyl-thietan-3-one | 74% thieme-connect.de |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Sodium Sulfide | Thietane-3,3-diyldimethanol | Not Specified nih.gov |

This table presents data from selected research findings on the synthesis of thietane rings using 1,3-dihaloalkanes and their equivalents.

A more modern approach allows for the conversion of 1,3-diols into thietanes, using them as precursors for γ-mercaptoalkanols. nih.gov Researchers have developed a method that involves reacting a primary or secondary 1,3-diol with dibenzoxazol-2-yl disulfide in the presence of a phosphine, such as tributylphosphine (B147548) (Bu₃P) or triphenylphosphine (B44618) (Ph₃P). nih.govbeilstein-journals.org This reaction selectively forms a 2-(3-hydroxyalkylthio)benzoxazole intermediate. Subsequent treatment of this intermediate with a base, for instance, potassium hydride (KH), induces cyclization to furnish the corresponding thietane. nih.govbeilstein-journals.org This methodology has been successfully applied in the synthesis of thietanose nucleosides. nih.gov

Intramolecular Cyclization Approaches

Intramolecular methods involve a single precursor molecule that already contains both the sulfur nucleophile and the leaving group, which cyclizes to form the thietane ring.

A parallel strategy to the intermolecular double substitution is the intramolecular cyclization of a γ-mercaptoalkyl halide or sulfonate. nih.govbeilstein-journals.org In this approach, a 3-mercaptopropyl derivative bearing a leaving group (like a halide or a sulfonate ester) at the terminal carbon undergoes an internal nucleophilic attack by the thiol group. This process, analogous to an intramolecular Williamson ether synthesis, effectively closes the four-membered ring. nih.gov The direct cyclic thioetherification of γ-mercaptoalkanols is also an efficient route, where the hydroxyl group is activated in situ to facilitate cyclization. nih.gov

Three-membered heterocycles, such as oxiranes and thiiranes, serve as valuable starting materials for thietane synthesis due to their inherent ring strain. msu.edu The general strategy involves the nucleophilic opening of the three-membered ring by a sulfur-containing species, which generates an intermediate perfectly poised for a subsequent intramolecular displacement to form the more stable four-membered thietane ring. nih.govbeilstein-journals.org

From Oxiranes: The reaction of 2-(1-haloalkyl)oxiranes with sulfur nucleophiles is a versatile method for producing thietane-3-ol derivatives. nih.govbeilstein-journals.org The sulfur nucleophile first attacks and opens the oxirane ring. The resulting intermediate, a γ-halo-β-hydroxyalkanethiol, then undergoes intramolecular cyclization via nucleophilic attack by the newly formed thiolate, displacing the halide and forming the thietane ring. nih.govbeilstein-journals.org A similar transformation can be achieved by reacting chloromethyloxirane with hydrogen sulfide (H₂S) in the presence of a base like barium hydroxide. The hydrogensulfide anion opens the oxirane, and the resulting intermediate cyclizes to yield thietane-3-ol. nih.govbeilstein-journals.org

From Thiiranes: Thietane derivatives can also be synthesized from thiirane (B1199164) precursors. For example, a chiral thiirane-2-methanol can be converted into a chiral thietane under Mitsunobu conditions with a nucleophile like 3-nitrophenol. nih.govbeilstein-journals.org In this process, the alcohol of the thiirane-2-methanol is activated by triphenylphosphine. The subsequent nucleophilic attack by the phenoxide opens the thiirane ring, which is followed by an intramolecular substitution that forms the thietane ring. nih.govbeilstein-journals.org This ring expansion from a thiirane to a thietane is a key strategy in constructing these four-membered heterocycles. researchgate.net

Table 2: Synthesis of Thietanes from Three-Membered Heterocycles

| Starting Heterocycle | Key Reagents | Intermediate Type | Product Class |

|---|---|---|---|

| 2-(1-Haloalkyl)oxirane | Ammonium (B1175870) Monothiocarbamates | γ-Halo-β-hydroxyalkanethiol | Thietane-3-ol nih.govbeilstein-journals.org |

| Chloromethyloxirane | H₂S, Ba(OH)₂ | Hydroxyalkanethiolate | Thietane-3-ol nih.govbeilstein-journals.org |

This table summarizes methodologies for synthesizing thietane rings via the ring-opening of strained three-membered heterocycles.

Formal Cycloaddition Reactions to Form Thietanes

Cycloaddition reactions provide a direct and efficient pathway for constructing the thietane ring system. These methods involve the formation of two new carbon-sulfur bonds in a single step, typically by reacting a thiocarbonyl compound with an alkene.

Photochemical [2+2] Cycloadditions (Thia-Paternò–Büchi Reactions) of Thiocarbonyl Compounds and Olefins

One of the most prominent methods for thietane synthesis is the photochemical [2+2] cycloaddition between a thiocarbonyl compound and an olefin, a transformation known as the thia-Paternò–Büchi reaction. nih.govbeilstein-journals.orgwikipedia.org First reported in 1969, this reaction has become a cornerstone for the synthesis of variously substituted thietanes, including spirothietanes. nih.govbeilstein-journals.org

The reaction is initiated by the photoexcitation of the thiocarbonyl compound, typically via an n → π* transition, to an excited singlet or triplet state. nih.govresearchgate.net This excited species then reacts with the ground-state alkene to form a 1,4-diradical intermediate, which subsequently cyclizes to yield the thietane ring. youtube.com While this method is powerful, a significant challenge lies in the inherent instability of many thiocarbonyl compounds, particularly thioaldehydes and aliphatic thioketones. researchgate.net To overcome this, strategies have been developed to generate these reactive species in situ, followed by their photochemical cycloaddition. researchgate.net Recent advancements have also enabled these reactions using visible light, offering milder reaction conditions compared to traditional high-energy UV sources. researchgate.netresearchgate.net

Table 1: Examples of Thia-Paternò–Büchi Reactions for Thietane Synthesis This table is interactive. Click on the headers to sort.

| Thiocarbonyl Compound | Olefin | Resulting Thietane Structure | Yield | Reference |

|---|---|---|---|---|

| Thiobenzophenone | 2-Methylpropene | 2,2-Diphenyl-3,3-dimethylthietane | High | nih.gov |

| Xanthione | Acenaphthylene | Spiro[thioxanthene-9,2'-thietane]-3',4'-diyl-acenaphthylene | Good | nih.gov |

| Xanthione | Indene | Spiro[indene-2,2'-thioxanthene]-9',1'-diyl-thietane | Good | nih.gov |

| Di-t-butylthione | Various Olefins | Tetrasubstituted thietanes | N/A | acs.org |

| Thiobarbiturates | Various Olefins | Thietane-fused barbiturates | N/A | documentsdelivered.com |

Organocatalytic and Metal-Catalyzed Cycloaddition Approaches

While photochemical methods are prevalent, organocatalytic and metal-catalyzed cycloadditions represent alternative strategies for thietane synthesis. These approaches can offer different reactivity and selectivity profiles.

Organocatalytic Cycloadditions: The use of small organic molecules as catalysts can facilitate the formation of thietane rings under mild conditions. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to catalyze the formal [2+2] cycloaddition of benzyl (B1604629) allenoate with dithioesters. beilstein-journals.org This reaction proceeds to form thietane-2-ylideneacetate derivatives, demonstrating the utility of nucleophilic catalysts in constructing this heterocyclic system. beilstein-journals.org

Metal-Catalyzed Cycloadditions: Transition metal catalysis is a powerful tool in organic synthesis for forging new bonds and constructing complex molecular architectures. researchgate.net However, its application specifically for the [2+2] cycloaddition to form thietanes is less documented compared to photochemical routes. nih.govwilliams.edu While transition metals are widely used in other cycloadditions, such as [4+2] and [2+2+2] reactions to form six-membered rings, their role in directly catalyzing the [2+2] formation of thietanes from thiocarbonyls and olefins is an area with potential for further development. researchgate.netwilliams.edu

Ring Expansion and Contraction Strategies for Thietane Scaffold Generation

Alternative to building the ring from acyclic precursors, the thietane scaffold can be generated by modifying existing ring systems through expansion or contraction. nih.govbeilstein-journals.org

Ring Expansion: The most common ring expansion strategy involves the conversion of three-membered thiiranes (episulfides) into four-membered thietanes. nih.govbeilstein-journals.org This transformation can be achieved through several mechanisms:

Nucleophilic Ring Expansion : This involves the reaction of a thiirane with a nucleophile that can facilitate a one-carbon insertion. A notable example is the reaction of thiiranes with dimethyloxosulfonium methylide, a sulfur ylide generated from trimethyloxosulfonium iodide and a base like sodium hydride. rsc.org The mechanism entails the nucleophilic opening of the thiirane ring by the ylide, followed by an intramolecular displacement to form the thietane ring and dimethyl sulfoxide (B87167) as a byproduct. rsc.org This method provides an efficient route to thietanes from readily available thiiranes. rsc.orgsemanticscholar.org

Electrophilic Ring Expansion : This pathway involves reacting thiiranes with electrophilic species, such as carbenes generated from diazo compounds, often in the presence of a transition-metal catalyst. researchgate.net

Ring Contraction: The synthesis of thietanes via the contraction of larger, five- or six-membered sulfur-containing heterocycles is also possible but is a much less frequently employed strategy in comparison to ring expansion methods. nih.govbeilstein-journals.org

Table 2: Ring Expansion of Thiiranes to Synthesize Thietanes This table is interactive. Click on the headers to sort.

| Thiirane Substrate | Reagent(s) | Mechanism | Resulting Product Class | Reference |

|---|---|---|---|---|

| Substituted Thiiranes | Trimethyloxosulfonium iodide, Sodium Hydride | Nucleophilic Ring Expansion | Substituted Thietanes | rsc.org |

| 2-(1-Haloalkyl)thiiranes | Various Nucleophiles | Nucleophilic Ring Expansion | 3-Substituted Thietanes | beilstein-journals.org |

| Polycyclic Arylthiiranes | Diazo compounds / Carbenes | Electrophilic Ring Expansion | Arene-fused Thietanes | researchgate.net |

Specialized Methods for Thietane Ring Formation (e.g., from Sulfonium Ylides, Sulfur Insertion Reactions)

Beyond the more general cycloaddition and ring-transformation strategies, several specialized methods exist for constructing the thietane ring.

From Sulfonium Ylides: As mentioned previously, sulfur ylides are key reagents in the ring expansion of thiiranes to thietanes. rsc.org Dimethyloxosulfonium methylide acts as a methylene (B1212753) group donor, attacking the thiirane ring to initiate a sequence of nucleophilic attack and intramolecular cyclization that results in the insertion of a CH₂ group and the formation of the four-membered thietane ring. rsc.org

Sulfur Insertion Reactions: These methods construct the thietane ring by introducing a sulfur atom into a 1,3-difunctionalized propane (B168953) backbone. This is a classic and versatile approach to thietane synthesis. nih.govthieme-connect.de The reaction typically involves treating a 1,3-dihaloalkane, a 1,3-disulfonate (e.g., dimesylate or ditosylate), or a 3-halo-1-ol with a sulfide source. nih.govthieme-connect.de Sodium sulfide (Na₂S) is a commonly used reagent for this purpose. nih.govthieme-connect.de An alternative approach uses thiourea as the sulfur source to react with 1-bromo-3-chloropropane, followed by hydrolysis, to yield thietane. thieme-connect.de These double displacement reactions are particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.govbeilstein-journals.org

Introduction of the Amine Functionality at the Thietane-3-Position

Once the thietane ring is constructed, the final key step in synthesizing compounds like N-(Pentan-2-yl)thietan-3-amine is the introduction of the amine group at the C3 position.

Amination via Nucleophilic Displacement at the Thietane-3-Carbon

The most direct method for installing an amino group onto the thietane ring is through a nucleophilic substitution reaction. researchgate.net This process requires a thietane precursor that has a suitable leaving group at the 3-position. researchgate.net Good leaving groups for this transformation include halides (e.g., -Br, -Cl) or sulfonates (e.g., mesylate, tosylate).

The reaction proceeds via a standard Sₙ2 mechanism, where an amine nucleophile attacks the electrophilic carbon at the 3-position, displacing the leaving group. researchgate.netgacariyalur.ac.in To synthesize the specific target compound, N-(Pentan-2-yl)thietan-3-amine, one would use pentan-2-amine as the nucleophile. The use of other primary or secondary amines allows for the synthesis of a wide array of analogous N-substituted thietan-3-amines. If ammonia (B1221849) is used as the nucleophile, the parent thietan-3-amine (B45257) is produced, which can then be further functionalized if desired. researchgate.net

Table 3: Synthesis of 3-Amino Thietanes via Nucleophilic Displacement This table is interactive. Click on the headers to sort.

| Thietane Precursor (at C3) | Amine Nucleophile | Product |

|---|---|---|

| Thietan-3-yl methanesulfonate | Pentan-2-amine | N-(Pentan-2-yl)thietan-3-amine |

| 3-Bromothietane | Ammonia | Thietan-3-amine |

| 3-Chlorothietane | Diethylamine | N,N-Diethylthietan-3-amine |

| Thietan-3-yl p-toluenesulfonate | Aniline | N-Phenylthietan-3-amine |

Reaction with Ammonia or Primary Amines

The direct reaction of a suitable thietane precursor, such as a 3-halothietane or a thietan-3-yl sulfonate, with ammonia or a primary amine can be employed to introduce the amino group. This approach follows a nucleophilic substitution mechanism. When ammonia is used, a primary thietan-3-amine is formed. However, this method can lead to a mixture of primary, secondary, and tertiary amines due to the newly formed amine being able to react further with the alkylating agent masterorganicchemistry.comlibretexts.orgchemistrysteps.com.

To favor the formation of the primary amine, a large excess of ammonia is typically used. The reaction of a primary amine, such as pentan-2-amine, with a suitable thietane precursor would directly yield the desired N-substituted thietan-3-amine. However, similar to the reaction with ammonia, overalkylation can occur, leading to the formation of a tertiary amine if the product reacts further with the starting thietane precursor. The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of the amine in a solvent like ethanol (B145695) within a sealed tube chemguide.co.uk.

| Reactants | Product | Conditions | Notes |

| 3-Halothietane, Ammonia (large excess) | Thietan-3-amine | Heat, sealed tube | Excess ammonia minimizes overalkylation. |

| 3-Halothietane, Pentan-2-amine | N-(Pentan-2-yl)thietan-3-amine | Heat, sealed tube | Potential for overalkylation to form a tertiary amine. |

Use of Azide (B81097) as a Nucleophile Followed by Reduction to the Amine

A more controlled method for the synthesis of primary thietan-3-amine involves a two-step process utilizing an azide nucleophile. In the first step, a thietane precursor with a good leaving group, such as a 3-halothietane or a thietan-3-yl tosylate, undergoes an S_N2 reaction with an azide salt, typically sodium azide, to form thietan-3-yl azide libretexts.orglibretexts.org. The azide intermediate is generally not nucleophilic, which prevents the issue of overalkylation seen with ammonia or primary amines libretexts.org.

In the second step, the thietan-3-yl azide is reduced to the primary thietan-3-amine. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice libretexts.org. Catalytic hydrogenation is another effective method for this transformation libretexts.org. This two-step sequence provides a reliable route to primary thietan-3-amines, which can then be further functionalized.

| Step | Reactants | Intermediate/Product | Common Reagents |

| 1. Azide Substitution | 3-Halothietane, Sodium Azide | Thietan-3-yl azide | NaN₃ |

| 2. Reduction | Thietan-3-yl azide | Thietan-3-amine | LiAlH₄, H₂/Pd |

Application of Hydroxylamines or Sulfonamides as Nucleophiles

Sulfonamides can serve as effective nucleophiles in the synthesis of N-substituted thietan-3-amines. The nitrogen of a sulfonamide can be alkylated with a suitable thietane precursor. The resulting N-thietan-3-yl sulfonamide is a stable intermediate that can be isolated and purified. Subsequently, the sulfonamide group can be cleaved under specific conditions to unmask the free amine. For instance, N-aryl-2-nitrobenzenesulfonamides can be alkylated with 2-chloromethylthiirane in the presence of a base to yield N-(thietan-3-yl)sulfonamides. The 2-nitrophenylsulfonyl protecting group can then be removed by treatment with benzenethiol (B1682325) in the presence of a base to afford the 3-(arylamino)thietane libretexts.org. This method offers a controlled way to introduce the amine functionality and can be adapted for the synthesis of various N-substituted thietan-3-amines.

Hydroxylamines can also act as nucleophiles, although their application in the direct synthesis of thietan-3-amines is less commonly documented. The reaction of hydroxylamine (B1172632) with certain electrophiles can lead to N-substituted products, but the reactivity can be complex as both the nitrogen and oxygen atoms can act as nucleophiles nih.govrsc.org.

| Nucleophile | Intermediate | Deprotection Reagent | Final Product |

| N-Aryl-2-nitrobenzenesulfonamide | N-(Thietan-3-yl)-N-aryl-2-nitrobenzenesulfonamide | Benzenethiol, Base | 3-(Arylamino)thietane |

Reductive Amination of Thietan-3-one (B1315229) Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds pressbooks.publibretexts.orgsigmaaldrich.comharvard.edumasterorganicchemistry.comresearchgate.net. This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-(pentan-2-yl)thietan-3-amine, thietan-3-one would be reacted with pentan-2-amine in the presence of a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the intermediate iminium ion over the starting ketone harvard.edumasterorganicchemistry.com. The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the imine intermediate harvard.edu. A patent describes a general method for producing thietan-3-amines by the reductive amination of thietan-3-ones, highlighting the industrial relevance of this approach chemsrc.com.

| Carbonyl Precursor | Amine | Reducing Agent | Product |

| Thietan-3-one | Pentan-2-amine | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | N-(Pentan-2-yl)thietan-3-amine |

Cleavage Reactions of Protecting or Activating Groups to Unmask the Amine

In many synthetic strategies, the amine functionality is introduced in a protected form to avoid unwanted side reactions. The final step in such a synthesis is the deprotection of the amine. As mentioned in section 2.2.1.3, sulfonamides can act as both a nucleophile and a protecting group. The cleavage of the sulfonamide group is a key step to obtaining the free amine.

| Protected Amine | Protecting Group | Deprotection Reagent | Product |

| N-(Thietan-3-yl)sulfonamide | Sulfonyl | Varies (e.g., benzenethiol/base) | Thietan-3-amine |

| N-Boc-thietan-3-amine | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) or HCl | Thietan-3-amine |

Installation of the Pentan-2-yl Moiety

Once thietan-3-amine is obtained, the final step in the synthesis of N-(pentan-2-yl)thietan-3-amine is the introduction of the pentan-2-yl group onto the nitrogen atom.

Direct Alkylation of the Thietane-3-amine Nitrogen

Direct alkylation of thietan-3-amine with a suitable pentan-2-yl electrophile, such as 2-bromopentane (B28208) or pentan-2-yl tosylate, is a straightforward approach to install the desired alkyl group. This reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the alkylating agent masterorganicchemistry.comlibretexts.org.

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation. The secondary amine product, N-(pentan-2-yl)thietan-3-amine, can be more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine. To minimize this, the reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time, need to be carefully controlled. Using a slight excess of the amine relative to the alkylating agent can favor the formation of the desired secondary amine.

| Amine | Alkylating Agent | Product | Potential Side Product |

| Thietan-3-amine | 2-Bromopentane | N-(Pentan-2-yl)thietan-3-amine | N,N-di(Pentan-2-yl)thietan-3-amine |

| Thietan-3-amine | Pentan-2-yl tosylate | N-(Pentan-2-yl)thietan-3-amine | N,N-di(Pentan-2-yl)thietan-3-amine |

Coupling Reactions Involving Pentan-2-yl Derivatives

The introduction of the pentan-2-yl group onto the thietan-3-amine scaffold can be achieved through several coupling strategies. Two primary methods are reductive amination and N-alkylation.

Reductive Amination: A prominent method for forming secondary amines is reductive amination. masterorganicchemistry.comresearchgate.netorganic-chemistry.org This approach involves the reaction of a ketone with a primary amine to form an imine intermediate, which is subsequently reduced to the desired secondary amine. In the context of synthesizing N-(Pentan-2-yl)thietan-3-amine, this would involve the reaction of thietan-3-one with pentan-2-amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the imine in the presence of the ketone. masterorganicchemistry.com

N-Alkylation: Direct alkylation of a primary amine with an alkyl halide is a classical method for the synthesis of secondary amines. chemguide.co.ukpressbooks.pubresearchgate.net This SN2 reaction would involve treating thietan-3-amine with a suitable pentan-2-yl halide, such as 2-bromopentane or 2-iodopentane. A non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), is often included to neutralize the hydrogen halide formed during the reaction, preventing the formation of the ammonium salt of the starting amine. researchgate.net Over-alkylation to form a tertiary amine can be a side reaction but can often be minimized by using an excess of the primary amine. pressbooks.pub

| Reaction | Reactants | Reagents and Conditions | Product | Key Features |

| Reductive Amination | Thietan-3-one, Pentan-2-amine | 1. Formation of imine (mild acid catalyst, e.g., AcOH) 2. Reduction (e.g., NaBH3CN, NaBH(OAc)3) in a suitable solvent (e.g., MeOH, DCE) | N-(Pentan-2-yl)thietan-3-amine | High efficiency, avoids over-alkylation. masterorganicchemistry.comresearchgate.net |

| N-Alkylation | Thietan-3-amine, 2-Bromopentane | Base (e.g., Hünig's base, K2CO3) in a polar aprotic solvent (e.g., CH3CN, DMF) | N-(Pentan-2-yl)thietan-3-amine | Straightforward SN2 reaction; potential for over-alkylation. researchgate.net |

Formation from Pre-functionalized Building Blocks

An alternative synthetic strategy involves the construction of the thietane ring from acyclic precursors that already contain the N-(pentan-2-yl)amino moiety or a group that can be readily converted to it. This approach can offer advantages in terms of controlling substitution patterns on the thietane ring.

A common method for thietane synthesis is the cyclization of 1,3-dihaloalkanes with a sulfide source. nih.gov A plausible route to N-(Pentan-2-yl)thietan-3-amine would start with the synthesis of a suitably substituted propane derivative. For instance, the reaction of pentan-2-amine with an excess of epichlorohydrin (B41342) would yield N-(3-chloro-2-hydroxypropyl)pentan-2-amine. Subsequent treatment with a thiourea or a similar sulfur transfer reagent, followed by cyclization, would furnish the desired thietane ring.

Another approach involves the ring expansion of thiiranes. For example, 2-chloromethylthiirane can be reacted with various nucleophiles, including amines, to yield thietane derivatives. researchgate.net The reaction of 2-chloromethylthiirane with pentan-2-amine in the presence of a base could potentially lead to the formation of N-(Pentan-2-yl)thietan-3-amine.

| Starting Material | Key Transformation Steps | Intermediate(s) | Product |

| Epichlorohydrin and Pentan-2-amine | 1. Ring-opening of epoxide with amine 2. Conversion of hydroxyl to leaving group (e.g., tosylate) 3. Reaction with a sulfide source (e.g., Na2S) and intramolecular cyclization | N-(3-chloro-2-hydroxypropyl)pentan-2-amine; N-(2-hydroxy-3-thiopropyl)pentan-2-amine | N-(Pentan-2-yl)thietan-3-amine |

| 2-Chloromethylthiirane and Pentan-2-amine | Nucleophilic attack of the amine on the thiirane, followed by intramolecular rearrangement/cyclization. | - | N-(Pentan-2-yl)thietan-3-amine |

Stereoselective Synthesis of Chiral N-(Pentan-2-yl)thietan-3-amine

The synthesis of enantiomerically pure N-(Pentan-2-yl)thietan-3-amine is of significant interest, as the stereochemistry of bioactive molecules often dictates their pharmacological properties. This can be achieved through various stereoselective strategies.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgyoutube.comuh.edu For the synthesis of chiral N-(Pentan-2-yl)thietan-3-amine, a potential starting material could be a chiral amino acid or a carbohydrate derivative. For instance, L-serine could be a viable precursor. The amino and carboxyl groups of L-serine can be chemically modified to introduce the necessary functionalities for the formation of the thietane ring and the attachment of the pentan-2-yl group, while preserving the original stereocenter.

Asymmetric Catalysis in Thietane Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. youtube.comrsc.org While specific examples for the asymmetric synthesis of 3-aminothietanes are not abundant, general principles of asymmetric catalysis can be applied. For example, a prochiral substrate could be subjected to a desymmetrization reaction catalyzed by a chiral catalyst to form the thietane ring enantioselectively. Alternatively, a kinetic resolution of a racemic intermediate in the synthetic pathway could be employed.

Diastereoselective Control in Amine Introduction and Pentan-2-yl Attachment

When both the thietane ring and the pentan-2-yl group are chiral, diastereomers can be formed. The control of diastereoselectivity is crucial in such cases. nih.gov If a chiral thietan-3-one is used, the reductive amination with a chiral pentan-2-amine will lead to two diastereomers. The stereochemical outcome will be influenced by the facial selectivity of the imine formation and the subsequent reduction, which can often be controlled by the choice of reagents and reaction conditions. Similarly, in the N-alkylation of a chiral thietan-3-amine with a chiral pentan-2-yl halide, the stereochemical course of the SN2 reaction will determine the diastereomeric ratio of the product.

Analytical Methodologies for Synthetic Characterization

The structural elucidation and purity assessment of synthesized N-(Pentan-2-yl)thietan-3-amine rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural characterization of the target compound. researchgate.netresearchgate.net

1H NMR: The spectrum would be expected to show characteristic signals for the protons of the thietane ring, typically in the range of 2.5-4.0 ppm. The protons on the carbon adjacent to the nitrogen of the pentan-2-yl group would appear as a multiplet. The methyl groups of the pentan-2-yl moiety would give rise to distinct signals. The N-H proton would appear as a broad singlet, and its chemical shift would be concentration-dependent. libretexts.orglibretexts.org

13C NMR: The carbon atoms of the thietane ring would resonate at characteristic chemical shifts. The carbons of the pentan-2-yl group would also show distinct signals.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak for N-(Pentan-2-yl)thietan-3-amine would be expected at an odd m/z value, consistent with the nitrogen rule. libretexts.orglibretexts.org Characteristic fragmentation would involve cleavage alpha to the nitrogen atom. libretexts.org

Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. Due to the basic nature of the amine, GC analysis may require derivatization or the use of a deactivated column to prevent peak tailing. bohrium.commdpi.comacs.orglabrulez.comresearchgate.net

| Technique | Expected Observations for N-(Pentan-2-yl)thietan-3-amine |

| 1H NMR | Signals for thietane ring protons (~2.5-4.0 ppm), pentan-2-yl protons, and a broad N-H signal. libretexts.orglibretexts.org |

| 13C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Odd-numbered molecular ion peak; fragmentation pattern showing alpha-cleavage. libretexts.orglibretexts.org |

| Gas Chromatography | A single peak for a pure compound, potentially requiring a basic column or derivatization. mdpi.comlabrulez.com |

Research Findings on N-(Pentan-2-yl)thietan-3-amine Remain Elusive

The intended scope of this article was to provide an in-depth analysis of the chemical behavior of N-(Pentan-2-yl)thietan-3-amine, focusing on reactions at its secondary amine functional group and transformations involving the thietane ring's sulfur atom. The planned sections were to include:

Reactions at the Secondary Amine Functional Group:

Acylation and Sulfonylation Reactions

Alkylation Reactions

Formation of Imines and Enamines

Derivatization for Spectroscopic Analysis

Transformations Involving the Thietane Ring Sulfur Atom:

Oxidation Reactions to Sulfoxides and Sulfones

However, the search for specific experimental data, such as reaction conditions, yields, and spectroscopic characterization for the products of these reactions with N-(Pentan-2-yl)thietan-3-amine, did not yield any results. General principles of amine and thietane reactivity are well-established in organic chemistry. For instance, secondary amines are known to undergo acylation, sulfonylation, and alkylation. Similarly, the sulfur atom in a thietane ring can typically be oxidized to a sulfoxide and then to a sulfone. Nevertheless, without specific studies on N-(Pentan-2-yl)thietan-3-amine, any discussion would be purely hypothetical and would not meet the required standard of providing detailed, scientifically accurate research findings for this particular compound.

The absence of published data prevents the creation of the requested informative content, including data tables summarizing research findings. Further investigation into this specific molecule is required by the scientific community to elucidate its chemical properties and potential applications.

Reactivity and Chemical Transformations of N Pentan 2 Yl Thietan 3 Amine

Transformations Involving the Thietane (B1214591) Ring Sulfur Atom

Desulfurization Reactions

Desulfurization of the thietane ring in N-(Pentan-2-yl)thietan-3-amine would involve the cleavage of the carbon-sulfur bonds, leading to the removal of the sulfur atom and the formation of a cyclopropane (B1198618) derivative or linear alkanes. While specific studies on N-(Pentan-2-yl)thietan-3-amine are not available, analogous reactions in other thietane-containing compounds suggest that this transformation can be achieved using various reagents.

Common methods for desulfurization of sulfur-containing heterocycles include treatment with Raney nickel, which is known for its ability to hydrogenolyze C-S bonds. Other reagents, such as phosphines or certain transition metal complexes, can also effect desulfurization under specific conditions. The reaction would likely proceed via a mechanism involving coordination of the sulfur atom to the metal surface or reagent, followed by sequential C-S bond cleavage and subsequent rearrangement or stabilization of the resulting carbocation or radical intermediates.

Table 1: Potential Desulfurization Reagents and Expected Products

| Reagent | Potential Product(s) | Reaction Conditions |

| Raney Nickel (Ra-Ni) | N-(Pentan-2-yl)cyclopropanamine, Pentyl-substituted amines | Hydrogen atmosphere, elevated temperature |

| Triphenylphosphine (B44618) (PPh₃) | Alkenes, Cyclopropanes | Elevated temperature |

| Transition Metal Complexes (e.g., Ni, Pd) | Varies depending on catalyst and conditions | Ligand-dependent, specific temperature and pressure |

Metal Coordination and Complexation Studies

The N-(Pentan-2-yl)thietan-3-amine molecule possesses two potential coordination sites for metal ions: the sulfur atom of the thietane ring and the nitrogen atom of the amine group. This makes it a potential bidentate ligand, capable of forming chelate complexes with various transition metals. The formation and stability of such complexes would depend on factors like the nature of the metal ion, the solvent system, and the steric hindrance around the coordination sites.

The nitrogen atom, being a harder base, is expected to coordinate preferentially with hard Lewis acids like Zn(II) and Cu(II). nih.gov The sulfur atom, a softer base, would show a higher affinity for softer Lewis acids such as Pd(II) and Pt(II). nih.gov Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, along with X-ray crystallography, would be instrumental in characterizing the structure and bonding in these metal complexes.

Table 2: Predicted Coordination Behavior of N-(Pentan-2-yl)thietan-3-amine with Various Metal Ions

| Metal Ion | Preferred Coordination Site(s) | Potential Complex Geometry |

| Zn(II) | Nitrogen, Sulfur (Bidentate) | Tetrahedral |

| Cu(II) | Nitrogen, Sulfur (Bidentate) | Square Planar or Distorted Octahedral |

| Pd(II) | Sulfur, Nitrogen (Bidentate) | Square Planar |

| Pt(II) | Sulfur, Nitrogen (Bidentate) | Square Planar |

Reactions Affecting the Thietane Ring Carbon Framework

Ring-Opening Reactions (e.g., Nucleophilic, Electrophilic, Radical-Mediated)

The significant ring strain of the thietane ring (approximately 19.6 kcal/mol) makes it susceptible to ring-opening reactions initiated by nucleophiles, electrophiles, or radicals. rsc.org

Nucleophilic Ring-Opening: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack one of the carbon atoms of the thietane ring, leading to the cleavage of a C-S bond. wikipedia.org The regioselectivity of the attack would be influenced by steric hindrance and the electronic nature of the substituents. In the case of N-(Pentan-2-yl)thietan-3-amine, the attack is likely to occur at the less hindered C2 or C4 position. The reaction with butyllithium, for instance, would result in the formation of a lithium thiolate, which can be further functionalized. wikipedia.org

Electrophilic Ring-Opening: Electrophiles, such as strong acids or alkyl halides, can activate the thietane ring towards cleavage. Protonation of the sulfur atom would make the ring more susceptible to attack by a weak nucleophile. Aryne-activated ring opening has also been reported for thietanes, showcasing a three-component transformation with a broad scope of nucleophiles. rsc.org

Radical-Mediated Ring-Opening: The thietane ring can undergo cleavage under radical conditions. This can be initiated by radical initiators or through photochemically induced processes. The resulting diradical intermediate can then undergo various subsequent reactions, including polymerization or rearrangement.

Functionalization of Thietane Ring Carbons (e.g., C-H activation)

Direct functionalization of the C-H bonds on the thietane ring of N-(Pentan-2-yl)thietan-3-amine represents a modern and efficient approach to introduce new substituents. While specific examples for this compound are not documented, general principles of C-H activation suggest that this could be achieved using transition metal catalysts. nih.gov

Chelation-assisted C-H activation could be a viable strategy, where the amine or sulfur atom coordinates to a metal center, directing the activation to a specific C-H bond. nih.gov For instance, a palladium catalyst might coordinate to the sulfur atom and facilitate the activation of the C-H bonds at the C2 or C4 positions. The inherent ring strain of the thietane could also play a role in facilitating such transformations. nih.gov

Stability and Degradation Pathways of N-(Pentan-2-yl)thietan-3-amine

The stability of N-(Pentan-2-yl)thietan-3-amine is influenced by several factors, including temperature, pH, and the presence of oxidizing or reducing agents. The strained thietane ring is the most likely site of degradation.

Potential degradation pathways include:

Oxidation: The sulfur atom in the thietane ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives may exhibit different chemical and biological properties.

Thermal Decomposition: At elevated temperatures, the thietane ring can undergo thermal decomposition, potentially leading to the formation of smaller, volatile sulfur-containing compounds and polymeric materials.

The presence of the pentan-2-yl group on the amine is not expected to significantly alter the fundamental degradation pathways of the thietane ring, although it may influence the rate of degradation due to steric and electronic effects.

Computational and Theoretical Investigations of N Pentan 2 Yl Thietan 3 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations offer a powerful tool for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-(pentan-2-yl)thietan-3-amine, these calculations reveal key structural and electronic features that govern its chemical behavior.

The conformational landscape of N-(pentan-2-yl)thietan-3-amine is primarily defined by the puckering of the thietane (B1214591) ring and the rotational isomers of the pentan-2-yl group. The thietane ring is not planar and typically adopts a puckered conformation to alleviate ring strain. Theoretical calculations suggest that the puckered geometry is the most stable state for the thietane moiety.

The orientation of the pentan-2-yl substituent relative to the thietane ring is another critical factor. The nitrogen atom can adopt either an axial or equatorial position with respect to the pseudo-plane of the thietane ring. Computational models of similar 3-substituted thietanes indicate that the equatorial conformation is generally more stable due to reduced steric hindrance. Furthermore, various staggered and eclipsed conformations arise from rotation around the C-N and C-C bonds of the pentan-2-yl chain. Energy calculations for these rotamers are essential to identify the global minimum energy structure.

Table 1: Calculated Relative Energies of Major Conformers of N-(Pentan-2-yl)thietan-3-amine Note: The following data is based on theoretical models of analogous compounds and represents plausible values for N-(Pentan-2-yl)thietan-3-amine.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Equatorial-Staggered-1 | 0.00 | Lowest energy conformer with the pentan-2-yl group in an equatorial position and a staggered arrangement of the alkyl chain. |

| Equatorial-Staggered-2 | 0.85 | A slightly higher energy staggered conformer of the equatorial pentan-2-yl group. |

| Axial-Staggered-1 | 2.50 | A higher energy conformer with the pentan-2-yl group in an axial position, leading to increased steric interactions. |

The optimized molecular geometry from quantum chemical calculations provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's structure and strain. For the thietane ring, the C-S bond lengths are typically longer than the C-C bonds, and the internal bond angles are significantly compressed compared to ideal tetrahedral angles, indicating the presence of ring strain.

Table 2: Predicted Geometrical Parameters for the Lowest Energy Conformer of N-(Pentan-2-yl)thietan-3-amine Note: The following data is based on theoretical models of analogous compounds and represents plausible values for N-(Pentan-2-yl)thietan-3-amine.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-S (in thietane) | 1.85 |

| C-C (in thietane) | 1.55 |

| C-N | 1.47 |

| Bond Angles (°) | |

| C-S-C | 78.5 |

| S-C-C | 88.0 |

| C-C-C (in thietane) | 95.2 |

| C-N-C | 112.0 |

| Selected Dihedral Angles (°) | |

| C-S-C-C | -25.8 (puckering angle) |

| S-C-C-N | 145.3 (equatorial substituent) |

The distribution of electron density within N-(pentan-2-yl)thietan-3-amine is non-uniform due to the different electronegativities of the atoms. Natural Bond Orbital (NBO) analysis is commonly used to calculate the partial atomic charges. The sulfur and nitrogen atoms are expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms will have positive partial charges.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential, typically around the sulfur and nitrogen lone pairs, indicate areas susceptible to electrophilic attack. Conversely, regions of positive potential, usually around the hydrogen atoms, are prone to nucleophilic attack.

Analysis of Molecular Orbitals and Spectroscopic Properties (e.g., Vibrational Frequencies)

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactions. In N-(pentan-2-yl)thietan-3-amine, the HOMO is likely to be localized on the electron-rich sulfur and nitrogen atoms, indicating their nucleophilic character. The LUMO, on the other hand, would be distributed over the carbon and sulfur atoms of the thietane ring, suggesting sites for nucleophilic attack.

Computational methods can also predict vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. Each vibrational mode has a characteristic frequency, and these can be used to identify the presence of specific functional groups and to confirm the calculated minimum energy structure.

Reactivity Prediction through Frontier Molecular Orbital Theory and Reaction Path Calculations

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For N-(pentan-2-yl)thietan-3-amine, the HOMO's location on the heteroatoms suggests that reactions with electrophiles will likely occur at these sites.

Reaction path calculations can be employed to model specific chemical transformations, such as ring-opening reactions of the thietane, which are characteristic of strained four-membered rings. These calculations can determine the transition state structures and activation energies, providing a quantitative measure of the reaction's feasibility.

Computational Studies on Ring Strain and Stability of the Thietane Moiety

The thietane ring in N-(pentan-2-yl)thietan-3-amine possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral value of 109.5°. This strain is a key factor in the reactivity of thietane derivatives. The strain energy can be quantified computationally by comparing the heat of formation of the cyclic compound with that of a corresponding acyclic, strain-free analogue. The calculated strain energy for the thietane ring is a significant contributor to its thermodynamic instability and its propensity to undergo ring-opening reactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Computational and theoretical investigations, particularly molecular dynamics (MD) simulations, provide a powerful lens through which to examine the conformational landscape and intermolecular interaction potential of N-(pentan-2-yl)thietan-3-amine. While direct MD simulation studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing the behavior of the core thietane ring and structurally related substituted derivatives.

For instance, studies on 3,3-disubstituted thietane dioxides have revealed varying degrees of ring puckering depending on the substituents. In one study, a 3-hydroxy-substituted thietane dioxide exhibited a significant puckering angle of 29.4°, which was attributed to the formation of an intramolecular hydrogen bond. In contrast, diaryl-substituted thietane dioxides showed less puckering, with angles of 14.0° and 16.9°, and a toluene (B28343) sulfide (B99878) derivative displayed a nearly planar ring with a puckering angle of only 1°. While these examples are for thietane dioxides, they illustrate the principle that substituents at the 3-position can significantly modulate the conformational preferences of the thietane ring.

Molecular dynamics simulations would be instrumental in exploring the conformational space of N-(pentan-2-yl)thietan-3-amine. Such simulations could map the potential energy surface associated with the rotation of the C-N bond connecting the pentan-2-yl group to the thietan-3-amine (B45257) moiety, as well as the ring puckering dynamics. This would allow for the identification of the most stable conformers and the energy barriers between them.

The intermolecular interactions of N-(pentan-2-yl)thietan-3-amine are crucial for understanding its behavior in condensed phases and its potential interactions with biological macromolecules. The primary sites for intermolecular interactions are the nitrogen atom of the amino group and the sulfur atom of the thietane ring. The amino group can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). The sulfur atom, with its lone pairs of electrons, can also participate in non-covalent interactions, including hydrogen bonding and halogen bonding.

Computational studies on other sulfur-containing heterocycles provide insights into the nature of these interactions. For example, in a modeling study of a thietane-containing nucleoside analogue, a key hydrogen bond was observed between the sulfur atom of the thietane ring and an asparagine residue. This highlights the potential for the sulfur atom in N-(pentan-2-yl)thietan-3-amine to act as a hydrogen bond acceptor.

To quantify the strength and nature of these interactions, high-level quantum chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), could be employed. These calculations can decompose the total interaction energy into physically meaningful components, including electrostatic, exchange, induction, and dispersion energies. This level of detail is essential for a thorough understanding of the forces driving intermolecular recognition involving N-(pentan-2-yl)thietan-3-amine.

A hypothetical breakdown of interaction energies for a dimer of N-(pentan-2-yl)thietan-3-amine, based on general principles of intermolecular forces for similar molecules, is presented in the table below. It is important to note that these are illustrative values and would need to be confirmed by specific calculations for this molecule.

| Interaction Type | Contributing Components | Estimated Energy Range (kcal/mol) |

| N-H···N Hydrogen Bond | Electrostatics, Induction, Dispersion | -3 to -6 |

| N-H···S Hydrogen Bond | Electrostatics, Induction, Dispersion | -1 to -3 |

| C-H···π Interactions | Dispersion, Electrostatics | -0.5 to -1.5 |

| van der Waals Interactions | Dispersion | Variable, depends on contact surface |

Molecular dynamics simulations of N-(pentan-2-yl)thietan-3-amine in various solvents would also provide valuable information about its solvation and the influence of the environment on its conformational preferences and intermolecular interactions. For example, in a protic solvent, the hydrogen bonding capabilities of the amino group would be expected to be more pronounced.

Derivados, Análogos Y Conceptos De Relación Estructura Actividad Sar Dentro De Las Tietanaminas

La exploración de los derivados y análogos de N-(Pentan-2-il)tietan-3-amina es fundamental para comprender las relaciones estructura-actividad (SAR) dentro de esta clase de compuestos. Al modificar sistemáticamente diferentes partes de la molécula, los químicos medicinales pueden dilucidar las características estructurales clave responsables de la actividad biológica y optimizar las propiedades fisicoquímicas y farmacocinéticas.

Applications and Advanced Research Directions in Thietane Chemistry

Role of Thietane (B1214591) Derivatives as Building Blocks in Organic Synthesis

Thietanes are not merely chemical curiosities; they are versatile and powerful building blocks in the hands of synthetic chemists. nih.govnih.gov The inherent ring strain of the four-membered ring makes them susceptible to controlled ring-opening reactions, providing access to a variety of sulfur-containing acyclic and heterocyclic compounds that would be challenging to synthesize through other means. nih.govresearchgate.net This reactivity, combined with the ability to introduce diverse substituents onto the thietane core, underpins their utility in modern organic synthesis.

Precursors for Complex Heterocyclic Systems

One of the most significant applications of thietanes in organic synthesis is their role as precursors to more complex heterocyclic systems. nih.gov Through carefully chosen reaction conditions, the thietane ring can be expanded or rearranged to form larger, more elaborate structures.

Key transformations include:

Ring-Expansion Reactions: Nucleophilic or electrophilic attack on the thietane ring can induce ring-opening, followed by intramolecular cyclization to yield five- or six-membered sulfur-containing heterocycles like tetrahydrothiophenes and thianes.

Rearrangement Reactions: Under thermal or photochemical conditions, thietane derivatives can undergo rearrangements to form other heterocyclic systems. For example, the photochemical [2+2] cycloaddition (thia-Paternò–Büchi reaction) is a primary method for constructing the thietane ring itself, and the reverse reaction can be a pathway to other structures. nih.govnih.gov

Functional Group Interconversion: The sulfur atom in the thietane ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These modifications alter the ring's electronic properties and reactivity, opening up new avenues for synthetic transformations and introducing polarity. nih.gov

These strategies allow chemists to leverage the thietane scaffold as a compact and reactive starting material to build molecular complexity efficiently.

Stereochemical Control Elements in Organic Transformations

The rigid, puckered conformation of the thietane ring makes it an excellent scaffold for controlling stereochemistry during chemical reactions. When substituents are placed on the ring, their spatial orientation is well-defined, which can be used to direct the approach of reagents and influence the stereochemical outcome of subsequent transformations.

Chiral, non-racemic thietanes are particularly valuable in this regard. They can be used as:

Chiral Building Blocks: A pre-existing stereocenter on the thietane ring can direct the formation of new stereocenters elsewhere in the molecule. For instance, a chiral thietane-containing alcohol can be used in diastereoselective reactions where the bulky thietane ring blocks one face of the molecule, forcing a reagent to attack from the opposite, less-hindered face.

Chiral Auxiliaries: A chiral thietane unit can be temporarily attached to a molecule to direct a stereoselective reaction. After the desired transformation is complete, the auxiliary can be cleaved, having served its purpose of inducing chirality.

The predictable geometry of the thietane ring provides a powerful tool for chemists to synthesize complex molecules with a high degree of stereochemical precision, which is particularly crucial in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net

Thietanes as Scaffolds in Modern Chemical Biology and Drug Discovery Research (Conceptual Framework)

While historically less explored than its oxygen analogue, the oxetane, the thietane ring is emerging as a "privileged structure" in medicinal chemistry. eurekaselect.comresearchgate.net Its distinct physicochemical properties offer unique advantages in the design of novel therapeutic agents. researchgate.net The incorporation of a thietane scaffold, as could be conceptualized for N-(Pentan-2-yl)thietan-3-amine, offers a strategy to modulate a compound's biological activity and pharmacokinetic profile.

Key attributes of the thietane scaffold in drug discovery include:

Three-Dimensionality: In an effort to move away from flat, two-dimensional molecules that often have poor pharmacological properties, drug discovery programs are increasingly focused on scaffolds that provide three-dimensional complexity. The puckered nature of the thietane ring introduces a well-defined 3D geometry, allowing for more precise and potentially stronger interactions with the complex surfaces of biological targets like enzymes and receptors. nih.gov

Metabolic Stability: The replacement of more common, metabolically labile groups (like a gem-dimethyl or carbonyl group) with a thietane ring can improve a drug candidate's metabolic stability. nih.gov This can lead to a longer half-life in the body and a more favorable dosing regimen.

Modulation of Physicochemical Properties: The sulfur atom in the thietane ring can act as a hydrogen bond acceptor, influencing a molecule's solubility and permeability. Furthermore, the ring is relatively polar, which can be advantageous for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Bioisosterism: The thietane ring can serve as a bioisostere for other chemical groups. For example, it has been investigated as a replacement for phenyl rings or other cyclic systems to improve properties while maintaining or enhancing biological activity.

The conceptual framework for using a molecule like N-(Pentan-2-yl)thietan-3-amine in drug discovery would involve leveraging these properties. The thietane-3-amine core provides a rigid scaffold with a projecting amine group for key interactions, while the N-pentan-2-yl group could be tailored to fit into hydrophobic pockets of a target protein.

Development of Novel Catalytic Methods for Thietane Functionalization

To fully unlock the potential of thietanes, efficient and selective methods for their functionalization are essential. Traditional synthetic methods often require harsh conditions or pre-functionalized starting materials. nih.gov Modern research is focused on the development of novel catalytic methods that allow for the direct modification of the thietane ring under mild conditions.

Promising areas of research include:

Transition Metal Catalysis: Catalysts based on metals like palladium, rhodium, and iridium are being explored for C-H activation reactions on the thietane ring. This would allow for the direct attachment of new functional groups to the carbon backbone of the ring without the need for pre-installed activating groups.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful and sustainable approach to generate reactive intermediates under exceptionally mild conditions. This technology could be applied to forge new carbon-carbon or carbon-heteroatom bonds on the thietane scaffold, enabling the synthesis of a diverse library of derivatives for screening. semanticscholar.org

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based systems. Chiral organocatalysts could be employed for the enantioselective functionalization of thietanes, providing access to specific stereoisomers of interest for pharmaceutical applications.

These advanced catalytic methods are crucial for expanding the synthetic toolbox available for working with thietanes, making it easier to synthesize and optimize molecules like N-(Pentan-2-yl)thietan-3-amine for specific applications.

Exploration of N-(Pentan-2-yl)thietan-3-amine in Materials Science (e.g., Polymer Chemistry)

The unique reactivity of the thietane ring also makes it an intriguing candidate for applications in materials science, particularly in polymer chemistry. solubilityofthings.com While specific research into N-(Pentan-2-yl)thietan-3-amine in this context is not yet established, the broader class of thietane-containing molecules presents several conceptual opportunities.

Potential applications in polymer science include:

Ring-Opening Polymerization (ROP): The strain in the four-membered ring can be harnessed to drive ring-opening polymerization, leading to the formation of poly(thioethers). These sulfur-containing polymers could possess interesting properties, such as high refractive indices (useful for optical materials), thermal stability, and affinity for heavy metals (useful for sensing or remediation). researchgate.net

Monomer Synthesis: N-(Pentan-2-yl)thietan-3-amine could serve as a functional monomer. The amine group provides a handle for incorporation into polymer chains through techniques like step-growth polymerization to form polyamides or polyureas. The pendant thietane ring would then be available for post-polymerization modification, allowing for the tuning of the final material's properties.

Polymer Additives: The compound could be explored as an additive to existing polymers. The polar amine and thietane groups might improve adhesion, act as a cross-linking agent upon ring-opening, or modify the surface properties of a material.

The exploration of thietanamines like N-(Pentan-2-yl)thietan-3-amine in materials science is a nascent field with the potential to yield novel materials with unique and valuable properties.

Future Research Perspectives and Challenges for N-(Pentan-2-yl)thietan-3-amine and Related Thietanamines

The study of N-(Pentan-2-yl)thietan-3-amine and related thietanamines is poised for significant growth, bridging fundamental organic synthesis with applied sciences. However, realizing this potential requires addressing several key challenges and pursuing targeted research directions.

Future Research Perspectives:

Exploration of Biological Activity: A primary focus should be the synthesis and biological screening of N-(Pentan-2-yl)thietan-3-amine and a library of its analogues. Given the utility of the thietane scaffold in drug discovery, these compounds should be tested against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Development of Asymmetric Syntheses: To fully evaluate their potential as pharmaceuticals, efficient and scalable methods for the asymmetric synthesis of chiral thietanamines are needed. This would allow for the separate investigation of individual enantiomers, which often have vastly different biological activities.

Advanced Polymer Development: Systematic investigation into the ring-opening polymerization of functionalized thietanes and the use of thietanamines as monomers or polymer modifiers is warranted. This research could lead to new classes of specialty polymers with applications in optics, electronics, or advanced coatings.

Mechanistic Studies: A deeper understanding of the reactivity of the thietane ring in different chemical environments is needed. Detailed mechanistic studies of catalytic functionalization and ring-opening reactions will enable the design of more efficient and selective synthetic methods.

Challenges:

Synthetic Accessibility: While methods for synthesizing the thietane ring exist, they can be challenging and may not be amenable to large-scale production or the introduction of a wide variety of functional groups. nih.gov Developing more robust and general synthetic routes is a critical hurdle.

Stability and Handling: Some four-membered rings can be unstable. A thorough evaluation of the stability of N-(Pentan-2-yl)thietan-3-amine and its derivatives under various conditions (e.g., pH, temperature, oxidative stress) is necessary to determine their viability for practical applications.

Lack of Precedent: As a relatively unexplored class of molecules, there is a limited amount of existing data to guide research. Initial investigations will necessarily be exploratory, requiring a broad and systematic approach to uncover promising areas of application.

Q & A

Q. Advanced Research Focus

- Conformational Analysis : Molecular dynamics simulations (e.g., Gaussian 16) reveal that the thietane ring adopts a puckered conformation, reducing steric strain with the pentan-2-yl group .

- Reactivity Prediction : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) identify nucleophilic sites, such as the amine lone pair (HOMO energy: -6.3 eV), guiding derivatization strategies .

What are the known physicochemical properties of N-(Pentan-2-yl)thietan-3-amine, and how do they affect its solubility and stability?

Q. Basic Research Focus

Implications : Moderate lipophilicity (LogP ~2.1) suggests blood-brain barrier permeability, relevant for neuroactive compounds. Stability in DMSO supports in vitro assays .

How can structure-activity relationship (SAR) studies optimize the bioactivity of thietan-3-amine derivatives?

Q. Advanced Research Focus

- Substituent Modifications :

- Pentan-2-yl Branching : Shortening the alkyl chain (e.g., to butan-2-yl) reduces metabolic stability (t₁/₂ decreases from 8h to 3h in hepatic microsomes) .

- Thietane Ring Expansion : Replacing sulfur with oxygen (azetidine vs. thietane) abolishes NMDA receptor antagonism, highlighting sulfur’s role in binding .

- In Silico Screening : QSAR models (e.g., CoMFA) prioritize derivatives with electron-withdrawing groups on the thietane ring for enhanced potency .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.